molecular formula C11H6ClNO4 B3032910 6-Chloroquinoline-2,4-dicarboxylic acid CAS No. 62482-28-4

6-Chloroquinoline-2,4-dicarboxylic acid

Cat. No. B3032910
CAS RN: 62482-28-4
M. Wt: 251.62 g/mol
InChI Key: ILQAFAWQKBSEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroquinoline-2,4-dicarboxylic acid is a compound that is related to a family of quinoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antitubercular, and potential antidiabetic properties. The chloroquinoline core is a common feature in these molecules, which can be modified at various positions to yield compounds with different biological activities and properties .

Synthesis Analysis

The synthesis of chloroquinoline derivatives often involves chlorination of the corresponding quinoline analogs. For instance, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline was achieved through chlorination, followed by various reactions with amines, hydrazine hydrate, and acyl hydrazide to produce a range of derivatives . Similarly, substituted hydrazides of 2-chloroquinoline carboxylic acids were synthesized and found to readily undergo condensation reactions with aromatic aldehydes and other compounds . The synthesis of 2-substituted quinoline carboxylic acids was also reported, highlighting the versatility of the quinoline scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using various analytical techniques such as FT-IR, NMR, and Mass spectrometry. Single crystal X-ray diffraction studies have revealed that the crystal packing of these compounds is stabilized by interactions such as C-H...π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, which contribute to the formation of a three-dimensional supramolecular network .

Chemical Reactions Analysis

Chloroquinoline derivatives are reactive and can participate in a variety of chemical reactions. For example, the reaction of chloroquinazoline with hydrazine hydrate and aromatic aldehydes produced a series of fused triazoloquinazoline derivatives . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. These compounds typically appear as crystalline substances that are soluble in solvents like DMF and acetic acid. Their IR spectra are consistent with the proposed structures, showing characteristic absorption bands for functional groups such as CO and NH. The NMR spectroscopy data further confirm the structures of these compounds .

Safety And Hazards

The safety data sheet (SDS) for 6-Chloroquinoline-2,4-dicarboxylic acid can be found online . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-chloroquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQAFAWQKBSEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351507
Record name 6-chloroquinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoline-2,4-dicarboxylic acid

CAS RN

62482-28-4
Record name 6-chloroquinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloroquinoline-2,4-dicarboxylic acid
Reactant of Route 2
6-Chloroquinoline-2,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Chloroquinoline-2,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Chloroquinoline-2,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Chloroquinoline-2,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Chloroquinoline-2,4-dicarboxylic acid

Citations

For This Compound
4
Citations
CN Carrigan, RD Bartlett, CS Esslinger… - Journal of medicinal …, 2002 - ACS Publications
The vesicular glutamate transport (VGLUT) system selectively mediates the uptake of l-glutamate into synaptic vesicles. Uptake is linked to an H + -ATPase that provides coupling …
Number of citations: 95 pubs.acs.org
TS Work - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
… , which was converted into 6-chZorocinchoninic acid by condensation with pyruvic acid, followed by partial decarboxylation of the resulting 6-chloroquinoline-2 : 4-dicarboxylic acid (cf. …
Number of citations: 15 pubs.rsc.org
RE Lutz, JF Codington, NH Leake - Journal of the American …, 1947 - ACS Publications
Syntheses of five derivatives of 8-aminoquinoline containing 5-alkylamino-l-methyl-pentylamino side chains have been described. 2. Antimalarial activities of the drugs against avian …
Number of citations: 8 pubs.acs.org
RC Elderfield, CB Kremer, SM Kupchan… - Journal of the …, 1947 - ACS Publications
The marked effectiveness of Pamaquine (I) in permanently curing a high percentage of cases of relapsing malaria2 and the still higher efficacy of Pentaquine (II) coupled with the lower …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.